An In-depth Technical Guide to (Ethylsulfonyl)acetic Acid: Properties, Synthesis, and Applications
An In-depth Technical Guide to (Ethylsulfonyl)acetic Acid: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Ethylsulfonyl)acetic acid, a bifunctional organic molecule incorporating both a carboxylic acid and an ethylsulfonyl group, represents a versatile building block in modern organic synthesis and medicinal chemistry. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and key applications. We will delve into its reactivity, spectroscopic profile, and detail a robust protocol for its preparation. Furthermore, this document explores the role of the sulfonylacetic acid moiety in drug design, offering insights for its potential utilization in the development of novel therapeutic agents.
Molecular Structure and Physicochemical Properties
(Ethylsulfonyl)acetic acid, with the chemical formula C₄H₈O₄S, possesses a unique structure that dictates its chemical behavior. The molecule features a central acetic acid core, with an ethylsulfonyl group attached to the alpha-carbon. This electron-withdrawing sulfonyl group significantly influences the acidity of the carboxylic proton and the reactivity of the adjacent methylene group.
Molecular Structure:
Physicochemical Properties:
| Property | Value | Source/Analogy |
| Molecular Formula | C₄H₈O₄S | [1] |
| Molecular Weight | 152.17 g/mol | [1] |
| CAS Number | 141811-44-1 | [1] |
| Appearance | Solid (predicted) | Analogy to similar sulfonyl carboxylic acids |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| pKa | Lower than acetic acid (4.76) (predicted) | Electron-withdrawing effect of the sulfonyl group |
| Solubility | Soluble in water and polar organic solvents (predicted) | Presence of polar functional groups |
Spectroscopic Characterization (Predicted)
Spectroscopic analysis is essential for the unambiguous identification and characterization of (ethylsulfonyl)acetic acid. While experimental spectra are not widely published, the expected spectral features can be predicted based on its functional groups.
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¹H NMR: The proton NMR spectrum is expected to show four distinct signals: a triplet for the methyl protons (CH₃), a quartet for the methylene protons of the ethyl group (CH₂-S), a singlet for the methylene protons adjacent to the carbonyl and sulfonyl groups (S-CH₂-CO), and a broad singlet for the acidic proton of the carboxylic acid. The chemical shift of the S-CH₂-CO protons will be significantly downfield due to the influence of two adjacent electron-withdrawing groups.
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¹³C NMR: The carbon NMR spectrum should display four signals corresponding to the four unique carbon atoms: the methyl carbon, the two methylene carbons, and the carbonyl carbon of the carboxylic acid. The carbonyl carbon will appear at the most downfield position.
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Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a very broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching of the carboxylic acid. A sharp, strong absorption around 1700 cm⁻¹ will indicate the C=O stretching of the carbonyl group. Additionally, strong absorptions in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹ will be indicative of the asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl group, respectively.
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Mass Spectrometry: In mass spectrometry, the molecular ion peak [M]+• would be observed at m/z 152. Key fragmentation patterns would likely involve the loss of the carboxyl group (-COOH), the ethyl group (-CH₂CH₃), and cleavage of the C-S and S-C bonds. Predicted mass-to-charge ratios for common adducts include [M+H]⁺ at 153.02161 and [M-H]⁻ at 151.00705.[2]
Synthesis and Manufacturing
The most common and direct route to (ethylsulfonyl)acetic acid is through the oxidation of its thioether precursor, 2-(ethylthio)acetic acid. This transformation is a staple in sulfur chemistry, and various oxidizing agents can be employed. Hydrogen peroxide, often in the presence of a catalyst or in a suitable solvent like acetic acid, is a widely used reagent for this purpose due to its efficiency and relatively clean byproducts (water).
Detailed Experimental Protocol: Oxidation of 2-(Ethylthio)acetic Acid
This protocol describes a representative procedure for the synthesis of (ethylsulfonyl)acetic acid. Causality: The choice of acetic acid as the solvent provides a polar medium to facilitate the reaction and can also act as a catalyst. Hydrogen peroxide is a strong yet manageable oxidizing agent for converting the sulfide to a sulfone. The reaction is typically exothermic, necessitating careful temperature control to prevent over-oxidation and ensure safety.
Materials:
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2-(Ethylthio)acetic acid
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30% Hydrogen peroxide (H₂O₂) solution
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Glacial acetic acid
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Distilled water
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Ice bath
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Round-bottom flask
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Magnetic stirrer
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Dropping funnel
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Thermometer
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Rotary evaporator
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Buchner funnel and flask
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve 2-(ethylthio)acetic acid in glacial acetic acid. Cool the solution to 0-5 °C using an ice bath.
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Addition of Oxidant: Slowly add 30% hydrogen peroxide solution dropwise to the stirred solution via a dropping funnel, ensuring the internal temperature does not exceed 10 °C. Rationale: A slow, controlled addition is crucial to manage the exothermic nature of the oxidation.
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Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.
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Quenching and Isolation: Once the reaction is complete, carefully quench any excess peroxide by the slow addition of a reducing agent (e.g., a small amount of sodium sulfite solution) until a negative test with peroxide indicator strips is obtained.
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Product Precipitation: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the bulk of the acetic acid. The resulting residue can then be cooled, and the product may precipitate. Alternatively, the residue can be diluted with cold water to induce precipitation.
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Purification: Collect the crude solid product by vacuum filtration using a Buchner funnel and wash with cold water. The product can be further purified by recrystallization from a suitable solvent, such as water or an ethanol/water mixture, to yield pure (ethylsulfonyl)acetic acid.
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Characterization: The identity and purity of the final product should be confirmed by spectroscopic methods (NMR, IR, MS) and melting point analysis.
Chemical Reactivity and Mechanistic Insights
The reactivity of (ethylsulfonyl)acetic acid is governed by its two functional groups:
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Carboxylic Acid: This group undergoes typical reactions of carboxylic acids, such as esterification, amide formation, and conversion to the acid chloride. The acidity of the proton is enhanced by the adjacent electron-withdrawing ethylsulfonyl group.
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α-Methylene Group: The protons on the methylene group between the carbonyl and sulfonyl groups are acidic and can be removed by a suitable base to form a stabilized carbanion. This carbanion can then participate in various carbon-carbon bond-forming reactions, such as alkylations and aldol-type condensations, making (ethylsulfonyl)acetic acid a valuable C2-building block.
Applications in Research and Drug Development
While specific blockbuster drugs containing the (ethylsulfonyl)acetic acid fragment are not prominent, the sulfonyl group is a well-established pharmacophore in medicinal chemistry.[1] Sulfones are recognized for their metabolic stability, ability to engage in hydrogen bonding, and their capacity to act as bioisosteres for other functional groups.
The sulfonylacetic acid moiety can be incorporated into larger molecules to:
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Improve Pharmacokinetic Properties: The polarity of the sulfonyl and carboxylic acid groups can enhance aqueous solubility and influence absorption, distribution, metabolism, and excretion (ADME) profiles.
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Act as a Linker or Spacer: The acetic acid portion provides a convenient handle for connecting the sulfonyl-containing fragment to other parts of a molecule.
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Modulate Biological Activity: The strong electron-withdrawing nature of the sulfonyl group can alter the electronic properties of a molecule, potentially influencing its binding affinity to a biological target.
Derivatives of sulfonylacetic acids have been investigated for a range of biological activities, including as anti-inflammatory and anticancer agents.[3] For instance, related phenoxy acetic acid derivatives have been explored as selective COX-2 inhibitors.[4][5]
Analytical Methodologies
The purity and concentration of (ethylsulfonyl)acetic acid can be determined using a variety of analytical techniques.
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High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a C18 column is a suitable method for assessing the purity of the compound. A mobile phase consisting of an aqueous buffer (e.g., phosphate buffer with pH adjusted) and an organic modifier like acetonitrile or methanol would be appropriate. Detection can be achieved using a UV detector, monitoring at a wavelength where the molecule absorbs (likely in the short UV range).
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Titration: A simple acid-base titration with a standardized solution of a strong base (e.g., sodium hydroxide) can be used to determine the concentration of a solution of (ethylsulfonyl)acetic acid.
Safety, Handling, and Storage
(Ethylsulfonyl)acetic acid should be handled with the appropriate safety precautions for a carboxylic acid. It is expected to be an irritant to the skin and eyes. GHS hazard statements for similar compounds include warnings for being harmful if swallowed, causing skin and eye irritation, and potentially causing respiratory irritation.[4]
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Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
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Storage: Store in a cool, dry place away from incompatible materials such as strong bases and oxidizing agents. Keep the container tightly sealed.
Conclusion
(Ethylsulfonyl)acetic acid is a valuable synthetic intermediate with significant potential in medicinal chemistry and organic synthesis. Its bifunctional nature allows for a wide range of chemical transformations, making it a versatile tool for the construction of more complex molecules. While detailed experimental data is somewhat limited in the public domain, its properties and reactivity can be reliably predicted based on its structure. Further exploration of this compound and its derivatives is warranted to fully unlock its potential in the development of new pharmaceuticals and functional materials.
References
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2-Ethoxyethyl acetate. (n.d.). In Wikipedia. Retrieved January 29, 2026, from [Link]
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Various Authors. (2017, March 14). Why acetic acid is not used as solvent in pharmaceutical industry. ResearchGate. [Link]
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PubChem. (n.d.). 2-(Ethylsulfonyl)ethanol. National Center for Biotechnology Information. [Link]
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NIST. (n.d.). Acetic acid. In NIST Chemistry WebBook. [Link]
- Sharma, et al. (2004). Synthesis of Rofecoxib and Study of Lactone Ring Stability. Asian Journal of Chemistry.
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PubChemLite. (n.d.). 2-(ethanesulfonyl)acetic acid (C4H8O4S). [Link]
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SIELC Technologies. (2018, February 16). Acetic acid, (2-benzothiazolylthio)-. [Link]
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Silver Fern Chemical. (n.d.). Discover the Benefits of Acetic Acid for Food, Pharmaceuticals, and Chemical Processing. [Link]
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Various Authors. (n.d.). The typical ¹H NMR spectrum of system acetic acid–ethanol–ethyl... ResearchGate. [Link]
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AbbVie Inc. (2022, March 2). Acetic Acid as Processing Aid Dramatically Improves Organic Solvent Solubility of Weakly Basic Drugs for Spray Dried Dispersion Manufacture. National Institutes of Health. [Link]
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